molecular formula C15H12N2O3 B5115261 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide

Cat. No.: B5115261
M. Wt: 268.27 g/mol
InChI Key: ZHDWAIQYEYQWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide, also known as DPI, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. DPI is a potent inhibitor of protein kinase C (PKC), which is an important enzyme that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Aggregation Enhanced Emission

Research has shown that compounds based on 1,8-naphthalimide, including derivatives of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide, exhibit aggregation enhanced emission properties. These properties are of significant interest in the development of new fluorescence materials. Nanoaggregates formed by these compounds in aqueous-DMF solutions show enhanced emission intensity, linked to π-π stacking and intermolecular interactions (Srivastava, Singh, & Mishra, 2016).

Fluorescence in Biological Studies

Several novel fluorophores derived from this compound have been synthesized and utilized for labeling nucleosides and oligodeoxyribonucleotides. These fluorophores demonstrate significant fluorescence signals and can enhance hybridization affinity in biological studies, suggesting applications in biochemistry and molecular biology (Singh & Singh, 2007).

Antimicrobial and Anti-inflammatory Properties

Compounds synthesized from this compound have shown promising results in antimicrobial and anti-inflammatory research. These compounds exhibit significant anti-inflammatory activity, cytotoxic effects against tumor cell lines, and antimicrobial action, suggesting potential in the development of new therapeutic agents (Zablotskaya et al., 2013).

Photophysical Properties and Molecular Electronics

The photophysical properties of this compound derivatives have been studied, showing potential applications in molecular electronics. These studies provide insight into the molecular and cumulative electronic behaviors of these compounds, contributing to the understanding of their potential in electronic device fabrication (Xiao et al., 2019).

Plant Growth Regulation and Fungicidal Activity

Derivatives of this compound have shown to enhance seed germination and seedling growth in agricultural research. These compounds also exhibit fungicidal activity against various pathogens, indicating their potential as agrochemicals (Ju et al., 2016).

Properties

IUPAC Name

3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c16-12(18)7-8-17-14(19)10-5-1-3-9-4-2-6-11(13(9)10)15(17)20/h1-6H,7-8H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDWAIQYEYQWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide
Reactant of Route 3
Reactant of Route 3
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide
Reactant of Route 4
Reactant of Route 4
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide
Reactant of Route 6
Reactant of Route 6
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.